molecular formula C12H18N4O2 B1395930 Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate CAS No. 1116339-74-2

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate

Cat. No. B1395930
CAS RN: 1116339-74-2
M. Wt: 250.3 g/mol
InChI Key: JONRKCYOPKYPNN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is a chemical compound with the CAS Number: 1116339-74-2 and a molecular weight of 250.3 . Its IUPAC name is ethyl 2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another method involved the use of organolithium reagents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N4O2/c1-3-18-11(17)10-8-13-12(14-9-10)16-6-4-15(2)5-7-16/h8-9H,3-7H2,1-2H3 .

Scientific Research Applications

Synthesis and Imaging Agents

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate and its derivatives have been used in the synthesis of various compounds with potential medical applications. For instance, Wang et al. (2018) synthesized a compound using this chemical as part of a process to create a PET (Positron Emission Tomography) imaging agent for detecting IRAK4 enzyme in neuroinflammation (Wang et al., 2018).

Anti-Tubercular Properties

Research by Vavaiya et al. (2022) involved the synthesis of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate, which demonstrated significant in vitro activity against Mycobacterium tuberculosis, suggesting potential anti-tubercular properties (Vavaiya et al., 2022).

Role in the Synthesis of Anticancer Agents

Rahmouni et al. (2016) reported the synthesis of novel pyrazolopyrimidines derivatives, which included variations of this compound. These derivatives showed potential as anticancer and anti-5-lipoxygenase agents, indicating a role in developing new cancer therapies (Rahmouni et al., 2016).

Chemical Synthesis and Reactions

Several studies have focused on the chemical reactions and syntheses involving this compound. For example, Youssef et al. (2011) described the hydrolysis and transformation of related compounds to create heterocyclic systems with potential biological activity, including antimicrobial properties (Youssef et al., 2011).

Inhibitors of Gene Expression

Palanki et al. (2002) synthesized analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate as inhibitors of AP-1 and NF-κB mediated gene expression, showing its potential in controlling gene expression mechanisms (Palanki et al., 2002).

Antihypertensive Agents

Bayomi et al. (1999) explored 1,2,4-triazolo[1,5-alpha]pyrimidines bearing this compound structures as potential antihypertensive agents, demonstrating the compound's relevance in cardiovascular drug development (Bayomi et al., 1999).

Future Directions

The search results suggest that related compounds have potential applications in neuroprotection and anti-neuroinflammatory treatments . Thus, future research could explore the potential of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate in these areas.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can have implications for neurological function and disorders.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the expression of genes involved in neurotransmission and synaptic plasticity . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme’s catalytic activity, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity, resulting in prolonged effects on cholinergic signaling and neuronal function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cholinergic signaling by inhibiting acetylcholinesterase activity, leading to improved cognitive function and memory . At high doses, this compound can have toxic effects, including neurotoxicity and adverse impacts on other physiological systems. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound can accumulate in certain cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is important for its function and activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological effects.

properties

IUPAC Name

ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-3-18-11(17)10-8-13-12(14-9-10)16-6-4-15(2)5-7-16/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONRKCYOPKYPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705227
Record name Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1116339-74-2
Record name Ethyl 2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116339-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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